8-{3-[4-(4,5-Dihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-2-hydroxy-5,6-dimethyl-tetrahydro-pyran-2-yl]-2-hydroxy-1-methyl-butyl}-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxa-bicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one
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Overview
Description
8-{3-[4-(4,5-Dihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-2-hydroxy-5,6-dimethyl-tetrahydro-pyran-2-yl]-2-hydroxy-1-methyl-butyl}-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxa-bicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one is a natural product found in Saccharothrix with data available.
Scientific Research Applications
Non-iterative Asymmetric Synthesis
Research by Meilert, Pettit, & Vogel (2004) in "Helvetica Chimica Acta" explored the synthesis of polyketide spiroketals, including compounds structurally similar to the specified chemical. These spiroketals showed potential in cancer cell growth inhibition, highlighting their significance in medicinal chemistry.
Biotransformation by Beauveria sulfurescens
A study by Hsu et al. (2007) published in "Applied Microbiology and Biotechnology" focused on the fermentation of gallic acid with Beauveria sulfurescens, producing glucosidated compounds. This indicates a pathway for the synthesis and study of complex organic molecules including variants of the specified compound.
Antioxidative and Antihypertensive Properties
Research by Maneesh & Chakraborty (2018) in "Food Research International" highlighted the isolation of antioxidative O-heterocyclic analogs from seaweed, suggesting the exploration of similar compounds for their potential health benefits.
Synthesis of Methoxy-imino Derivatives
Zhang Guo-fu (2012) in the "Journal of Zhejiang University of Technology" detailed a synthetic pathway for methoxy-imino derivatives, which could be relevant for the synthesis of structurally similar compounds to the one specified.
Exploration of Spiroketal Synthesis
A study by Georgiadis (1986) in the "Journal of Heterocyclic Chemistry" investigated the synthesis of dihydro-disubstituted pyrans, which might be structurally related to the specified compound, showing the versatility of these molecules in synthetic chemistry.
Antimicrobial and Anticoccidial Activity
Research by Georgiadis (1976) found that derivatives of dihydro-pyran-ones exhibited significant antimicrobial and anticoccidial activity, underscoring the potential of such compounds in pharmaceutical applications.
Properties
Molecular Formula |
C44H72O13 |
---|---|
Molecular Weight |
809 g/mol |
IUPAC Name |
(1S,2E,4E,8R,9S,10E,12E,15S,16S,20S)-8-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5,6-dimethyloxan-2-yl]-3-hydroxypentan-2-yl]-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxabicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one |
InChI |
InChI=1S/C44H72O13/c1-11-12-13-16-34-32-20-25(2)15-14-17-35(51-10)41(56-37(46)19-18-26(3)22-43(9,42(32)49)53-24-52-34)28(5)39(47)29(6)44(50)23-36(27(4)30(7)57-44)55-38-21-33(45)40(48)31(8)54-38/h14-15,17-19,22,27-36,38-42,45,47-50H,11-13,16,20-21,23-24H2,1-10H3/b17-14+,19-18+,25-15+,26-22+/t27-,28+,29+,30-,31-,32-,33-,34+,35+,36-,38+,39-,40-,41-,42+,43+,44-/m1/s1 |
InChI Key |
AUNKVZMKKDTMQP-AGCNVFKOSA-N |
Isomeric SMILES |
CCCCC[C@H]1[C@H]2C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C=C/C(=C/[C@@]([C@H]2O)(OCO1)C)/C)[C@@H](C)[C@H]([C@H](C)[C@]3(C[C@H]([C@@H]([C@H](O3)C)C)O[C@H]4C[C@H]([C@@H]([C@H](O4)C)O)O)O)O)OC)/C |
SMILES |
CCCCCC1C2CC(=CC=CC(C(OC(=O)C=CC(=CC(C2O)(OCO1)C)C)C(C)C(C(C)C3(CC(C(C(O3)C)C)OC4CC(C(C(O4)C)O)O)O)O)OC)C |
Canonical SMILES |
CCCCCC1C2CC(=CC=CC(C(OC(=O)C=CC(=CC(C2O)(OCO1)C)C)C(C)C(C(C)C3(CC(C(C(O3)C)C)OC4CC(C(C(O4)C)O)O)O)O)OC)C |
synonyms |
formamicin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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